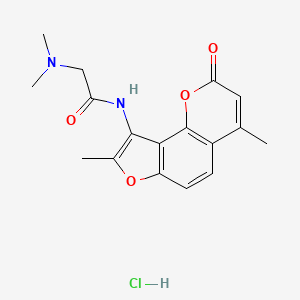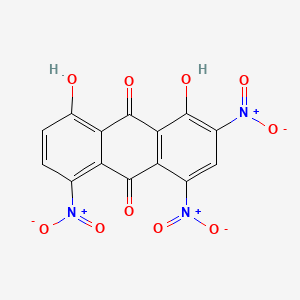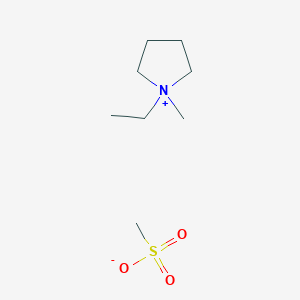
Pyrrolidinium, 1-ethyl-1-methyl-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinium, 1-ethyl-1-methyl-, methanesulfonate is a chemical compound with the molecular formula C8H19NO3S and a molecular weight of 209.30636 g/mol . It is an ionic liquid, which means it is a salt in the liquid state that typically has a melting point below 100°C. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
The synthesis of Pyrrolidinium, 1-ethyl-1-methyl-, methanesulfonate involves the reaction of N-methylpyrrolidine with bromoethane to form 1-ethyl-1-methylpyrrolidinium bromide . This intermediate is then reacted with methanesulfonic acid to yield this compound . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Chemical Reactions Analysis
Pyrrolidinium, 1-ethyl-1-methyl-, methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pyrrolidinium, 1-ethyl-1-methyl-, methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: This compound is used in biological studies to investigate its effects on different biological systems.
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1-ethyl-1-methyl-, methanesulfonate involves its interaction with various molecular targets and pathways. As an ionic liquid, it can disrupt the structure of other molecules and facilitate reactions by stabilizing transition states . Its unique properties, such as high solubility and thermal stability, make it an effective agent in various chemical and biological processes.
Comparison with Similar Compounds
Pyrrolidinium, 1-ethyl-1-methyl-, methanesulfonate can be compared with other similar compounds, such as:
1-ethyl-1-methylpyrrolidinium bromide: This compound is similar in structure but has a bromide anion instead of a methanesulfonate anion.
1-propyl-1-methylpyrrolidinium trifluoromethanesulfonate: This compound has a longer alkyl chain and a different anion, which affects its solubility and thermal properties.
The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties suitable for various applications .
Properties
Molecular Formula |
C8H19NO3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;methanesulfonate |
InChI |
InChI=1S/C7H16N.CH4O3S/c1-3-8(2)6-4-5-7-8;1-5(2,3)4/h3-7H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XIJDUFSIZQCLNU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCC1)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


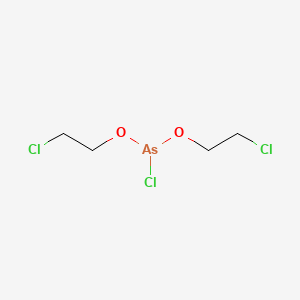
![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)
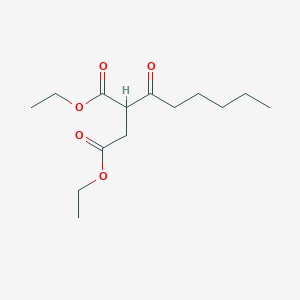
![4-[4-(Octyloxy)benzene-1-sulfonyl]phenol](/img/structure/B13774792.png)
![2,2,2-trifluoro-1-[1-(4-fluorophenyl)-1H-indazol-5-yl]ethanone](/img/structure/B13774800.png)
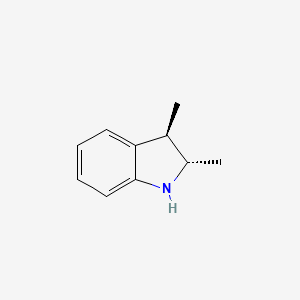
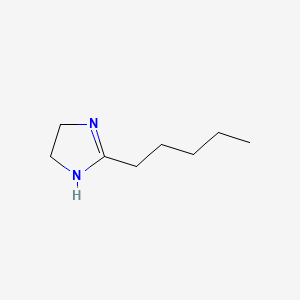
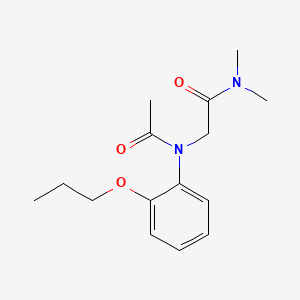
![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)
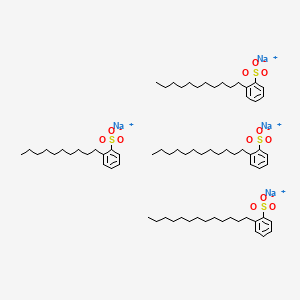
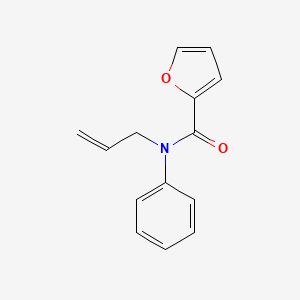
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(undecyloxy)-](/img/structure/B13774842.png)
